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Compound of Interest

Compound Name: Phendioxan

Cat. No.: B1680296 Get Quote

In-depth Technical Guide: Phendioxan
InChI Key: UVEKKXRFQCNLQE-DNQXCXABSA-N

Compound Name: Phendioxan

An in-depth analysis of the provided InChI key, UVEKKXRFQCNLQE-DNQXCXABSA-N, in

major chemical databases such as PubChem, ChEMBL, and ChemSpider did not yield a

definitive identification of a specific chemical compound. The InChI key provided appears to be

a specific stereoisomer of a compound related to Phendioxan, for which public information is

not readily available. The following guide is based on the available information for the general

structure of Phendioxan and related analogs, which are known for their interaction with

adrenergic receptors.

Core Compound Analysis: Phendioxan Analogs
Phendioxan and its derivatives are a class of chemical compounds that have been

investigated for their pharmacological activities, primarily as antagonists of alpha-1 adrenergic

receptors. These receptors are involved in the sympathetic nervous system and play a crucial

role in smooth muscle contraction, particularly in blood vessels and the prostate.

Table 1: Physicochemical Properties of a Representative Phendioxan Analog
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Property Value Source

Molecular Formula C₂₅H₂₇NO₅ [1]

Molecular Weight 421.49 g/mol [1]

Stereocenter Count 2 [1]

IUPAC Name

N-(2-(2,6-

dimethoxyphenoxy)ethyl)-2,3-

dihydro-3-phenyl-1,4-

benzodioxin-2-methanamine

[1]

Mechanism of Action and Signaling Pathways
Phendioxan analogs primarily function as competitive antagonists of α1-adrenergic receptors.

This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine

and epinephrine, to these receptors. The blockade of α1-adrenergic receptors leads to the

relaxation of smooth muscles.

The signaling pathway associated with α1-adrenergic receptor activation involves the Gq alpha

subunit of a heterotrimeric G protein. Upon agonist binding, the Gq protein activates

phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The antagonistic action

of Phendioxan analogs inhibits this entire cascade.

Diagram 1: Simplified Signaling Pathway of α1-Adrenergic Receptor Antagonism by

Phendioxan Analogs
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Caption: Antagonism of the α1-adrenergic receptor by Phendioxan analogs.

Experimental Protocols
Detailed experimental protocols for the specific InChI key provided are not available. However,

the evaluation of α1-adrenergic receptor antagonists typically involves the following

experimental setups:

3.1. Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for α1-adrenergic receptors.

Methodology:

Prepare cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g.,

α1A, α1B, α1D).

Incubate the membranes with a radiolabeled ligand (e.g., [³H]prazosin) in the presence of

varying concentrations of the unlabeled test compound (Phendioxan analog).

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

Measure the radioactivity of the filters to determine the amount of bound radioligand.

Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound

that inhibits 50% of the specific binding of the radioligand).

3.2. Functional Assays (Calcium Mobilization)

Objective: To assess the functional antagonism of the compound on receptor-mediated

signaling.

Methodology:

Culture cells stably expressing the α1-adrenergic receptor.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Pre-incubate the cells with the test compound (Phendioxan analog) at various

concentrations.

Stimulate the cells with an α1-adrenergic agonist (e.g., phenylephrine).

Measure the change in intracellular calcium concentration using a fluorescence plate

reader or microscope.

Determine the potency of the antagonist by calculating the Schild regression analysis or

the IC50 for the inhibition of the agonist-induced response.

Diagram 2: General Experimental Workflow for α1-Antagonist Evaluation
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Caption: Workflow for assessing α1-adrenergic antagonist properties.

Quantitative Data
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Due to the lack of a specific compound identification for the provided InChI key, quantitative

data from experimental studies cannot be presented. For known α1-adrenergic antagonists,

such data would typically be summarized as follows:

Table 2: Hypothetical Quantitative Data for an α1-Adrenergic Antagonist

Assay Type Receptor Subtype Parameter Value (nM)

Radioligand Binding α1A Ki 1.5

Radioligand Binding α1B Ki 10.2

Radioligand Binding α1D Ki 5.8

Functional Assay α1A IC50 2.1

Functional Assay α1B IC50 15.5

Functional Assay α1D IC50 8.3

Conclusion for Researchers and Drug Development
Professionals
The InChI key UVEKKXRFQCNLQE-DNQXCXABSA-N likely corresponds to a specific

stereoisomer of a Phendioxan derivative. While detailed public information for this exact

molecule is unavailable, the general class of Phendioxan analogs are recognized for their

potent α1-adrenergic receptor antagonism. For researchers and drug development

professionals, this class of compounds holds potential for therapeutic applications where the

blockade of α1-adrenergic receptors is beneficial, such as in the treatment of hypertension and

benign prostatic hyperplasia. Further investigation would require the synthesis and

characterization of the specific stereoisomer to determine its precise pharmacological profile,

including its binding affinity, functional potency, and selectivity for different α1-adrenergic

receptor subtypes. The experimental workflows provided offer a standard approach for such an

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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